An In-depth Technical Guide to the Chemical Structure Analysis of rel-(2S,4S)-Terconazole
An In-depth Technical Guide to the Chemical Structure Analysis of rel-(2S,4S)-Terconazole
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Terconazole is a broad-spectrum triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis.[1][2] Its efficacy is intrinsically linked to its specific chemical structure, particularly its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers.[2] The clinically relevant form is the cis-diastereomer, which is a racemic mixture designated as rel-(2S,4S)-Terconazole. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the chemical structure of this specific stereoisomer, tailored for researchers, scientists, and professionals in drug development.
The Critical Role of Stereochemistry in Terconazole's Activity
The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological and toxicological properties. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. In the case of azole antifungals like Terconazole, the relative orientation of the substituents on the dioxolane ring is crucial for its mechanism of action, which involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[2][3]
The four stereoisomers of Terconazole are:
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(2S, 4S)-Terconazole
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(2R, 4R)-Terconazole
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(2S, 4R)-Terconazole
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(2R, 4S)-Terconazole
The (2S,4S) and (2R,4R) enantiomers constitute the cis-diastereomeric pair (rel-(2S,4S)), while the (2S,4R) and (2R,4S) enantiomers form the trans-diastereomeric pair. The antifungal potency of the cis isomers is significantly higher than that of the trans isomers, making the stereoselective synthesis and rigorous analysis of the cis form a critical aspect of its pharmaceutical development.[3]
Elucidating the Structure of rel-(2S,4S)-Terconazole: A Multi-faceted Analytical Approach
A combination of sophisticated analytical techniques is required to unequivocally determine the chemical structure and stereochemistry of rel-(2S,4S)-Terconazole. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
2.1.1. ¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of Terconazole provides initial confirmation of the key functional groups. The signals corresponding to the protons on the dioxolane ring are of particular importance for determining the cis or trans configuration. In the cis-isomer, the protons at the C2 and C4 positions will exhibit a specific coupling constant (J-value) and through-space interactions that can be probed using 2D NMR techniques.
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule.
Table 1: Predicted Key NMR Data for rel-(2S,4S)-Terconazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
| Dioxolane C2-H | ~4.5 - 5.0 | ~105 - 110 | Correlates with C4-H in COSY and shows NOE enhancement with C4-H. |
| Dioxolane C4-H | ~4.0 - 4.5 | ~70 - 75 | Correlates with C2-H in COSY and shows NOE enhancement with C2-H. |
| Triazole Protons | ~7.8 - 8.5 | ~145 - 155 | Distinct signals for the triazole ring protons. |
| Dichlorophenyl Protons | ~7.2 - 7.6 | ~125 - 135 | Aromatic signals corresponding to the dichlorophenyl group. |
| Piperazine Protons | ~2.5 - 3.5 | ~45 - 55 | Signals for the piperazine ring protons. |
2.1.2. 2D NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed:
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COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity within the dioxolane, piperazine, and aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the entire molecular structure.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the cis stereochemistry. A cross-peak between the protons at C2 and C4 of the dioxolane ring indicates that they are in close proximity in space, which is characteristic of the cis configuration.
Caption: A simplified proposed fragmentation pathway for Terconazole in MS/MS analysis.
Table 2: Expected Major Fragments in the MS/MS Spectrum of Terconazole
| m/z | Proposed Fragment Structure |
| ~219 | [Isopropylpiperazinyl-phenyl-O]⁺ |
| ~192 | [Isopropylpiperazinyl]⁺ |
| ~159 | [Dichlorophenyl]⁺ |
Chiral High-Performance Liquid Chromatography (HPLC): Separating the Enantiomers
While NMR and MS can confirm the cis relative stereochemistry, they cannot distinguish between the (2S,4S) and (2R,4R) enantiomers. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
2.3.1. The Principle of Chiral Separation
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including azole antifungals.
2.3.2. A Step-by-Step Protocol for Chiral HPLC Method Development
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Column Selection:
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Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
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Mobile Phase Screening:
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Start with a typical normal-phase mobile phase system, such as hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
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Alternatively, explore polar organic or reversed-phase mobile phases.
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Optimization of Mobile Phase Composition:
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Vary the ratio of the alcoholic modifier to the hexane to optimize resolution and retention time.
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Temperature and Flow Rate Optimization:
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Adjust the column temperature and mobile phase flow rate to fine-tune the separation.
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Method Validation:
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Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
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Caption: Workflow for the development of a chiral HPLC method for Terconazole enantiomers.
Conclusion
The comprehensive structural analysis of rel-(2S,4S)-Terconazole is a critical undertaking in its development as a safe and effective pharmaceutical agent. A synergistic approach, combining the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the enantioselective separation power of chiral HPLC, is essential. This multi-technique strategy ensures the correct relative and absolute stereochemistry, as well as the enantiomeric purity, of the final drug substance, thereby guaranteeing its quality and therapeutic efficacy. The methodologies outlined in this guide provide a robust framework for the rigorous chemical analysis of this important antifungal drug.
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